5-butyl-4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-BUTYL-4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles This compound is characterized by its unique structure, which includes a butyl group, an ethoxy-methoxyphenyl group, and a hydroxyphenyl group attached to a pyrrolopyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BUTYL-4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The butyl, ethoxy-methoxyphenyl, and hydroxyphenyl groups are introduced through various substitution reactions, often using reagents like alkyl halides, phenols, and ethers.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolopyrazole core, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, phenols, ethers.
Major Products
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it may serve as a probe for studying enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-BUTYL-4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-BUTYL-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(2-HYDROXYPHENYL)-1H-PYRROLO[3,4-C]PYRAZOLE
- 5-BUTYL-4-(4-METHOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 5-BUTYL-4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the presence of both ethoxy and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
5-butyl-4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-4-6-13-27-23(15-11-12-18(31-5-2)19(14-15)30-3)20-21(25-26-22(20)24(27)29)16-9-7-8-10-17(16)28/h7-12,14,23,28H,4-6,13H2,1-3H3,(H,25,26) |
InChI Key |
QPALGGNPPFNDBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC)OC |
Origin of Product |
United States |
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